3-Nitrobenzenesulfonyl chloride
Overview
Description
Mechanism of Action
Target of Action
3-Nitrobenzenesulfonyl chloride is an organic compound primarily used as an intermediate in the pharmaceutical and dye industries
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, it reacts violently with water, liberating toxic gas . Therefore, its action, efficacy, and stability may be significantly affected by the presence of water or moisture.
Biochemical Analysis
Biochemical Properties
It is known to be employed in proteomics research
Cellular Effects
It is known that the compound can cause severe skin burns and eye damage . It also reacts violently with water, releasing toxic gas .
Molecular Mechanism
It is known to be involved in the preparation of certain compounds, such as acyl-2-aminobenzimidazole analogs
Temporal Effects in Laboratory Settings
It is known to be moisture-sensitive , suggesting that it may degrade in the presence of water.
Preparation Methods
3-Nitrobenzenesulfonyl chloride is typically synthesized from nitrobenzene and chlorosulfonic acid. The reaction involves adding nitrobenzene to an excess of chlorosulfonic acid and gradually raising the temperature to approximately 100°C. The mixture is then maintained at this temperature for about 6 hours. After cooling, the reaction mixture is poured into ice and water, and the resulting this compound is filtered off and washed with cold water to remove any residual acid .
Chemical Reactions Analysis
3-Nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-nitrobenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-aminobenzenesulfonyl chloride under specific conditions.
Common reagents used in these reactions include amines for substitution reactions and reducing agents like hydrogen gas or metal hydrides for reduction reactions. The major products formed from these reactions are sulfonamide derivatives, 3-nitrobenzenesulfonic acid, and 3-aminobenzenesulfonyl chloride .
Scientific Research Applications
3-Nitrobenzenesulfonyl chloride is employed in various scientific research applications:
Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Dye Production: It is used in the production of dyes due to its ability to form stable sulfonamide linkages.
Organic Synthesis: It is utilized in the preparation of acyl-2-aminobenzimidazole analogs and other complex organic molecules .
Comparison with Similar Compounds
3-Nitrobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in the para position.
2-Nitrobenzenesulfonyl chloride: Similar in structure but with the nitro group in the ortho position.
Benzenesulfonyl chloride: Lacks the nitro group, making it less reactive in certain reactions.
The uniqueness of this compound lies in the position of the nitro group, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWNNNAOGWPTQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059526 | |
Record name | Benzenesulfonyl chloride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-51-7 | |
Record name | 3-Nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl chloride, 3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-NITROBENZENESULFONYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN1Z8WPL9U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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